Cinchonidine sulfate dihydrate
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Overview
Description
Cinchonidine sulfate dihydrate is a chemical compound derived from the bark of Cinchona trees. It belongs to the class of quinoline alkaloids, which also includes quinine, quinidine, and cinchonine. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is known for its chiral properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinchonidine sulfate dihydrate is typically extracted from the bark of Cinchona trees. The extraction process involves several steps:
Harvesting and Drying: The bark is harvested and dried to reduce moisture content.
Extraction: The dried bark is then subjected to solvent extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like crystallization or chromatography to isolate cinchonidine.
Sulfation: Cinchonidine is then reacted with sulfuric acid to form cinchonidine sulfate.
Hydration: The final step involves the addition of water molecules to form the dihydrate form.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cinchonidine sulfate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinchonidine N-oxide.
Reduction: Reduction reactions can convert it to dihydrocinchonidine.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cinchonidine N-oxide.
Reduction: Dihydrocinchonidine.
Substitution: Various substituted cinchonidine derivatives.
Scientific Research Applications
Cinchonidine sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It serves as a tool in studying chiral recognition and enantioselective processes.
Medicine: Historically used as an antimalarial agent, it is now explored for its potential in treating other diseases.
Industry: Employed in the production of chiral stationary phases for enantioselective chromatography.
Mechanism of Action
The mechanism of action of cinchonidine sulfate dihydrate involves its interaction with molecular targets such as enzymes and receptors. In the context of its antimalarial activity, it is believed to interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme derivatives and ultimately the death of the parasite. The compound’s chiral nature also allows it to selectively interact with specific molecular pathways, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Cinchonidine sulfate dihydrate is often compared with other quinoline alkaloids such as quinine, quinidine, and cinchonine. While all these compounds share a similar quinoline structure, they differ in their stereochemistry and specific biological activities:
Quinine: Primarily used as an antimalarial agent.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Similar to cinchonidine but with different stereochemistry.
This compound stands out due to its unique chiral properties, making it particularly useful in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18-,19+;;;/m00.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYGFYEGUEAQG-DXFYZBBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-61-8 |
Source
|
Record name | Cinchonidine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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